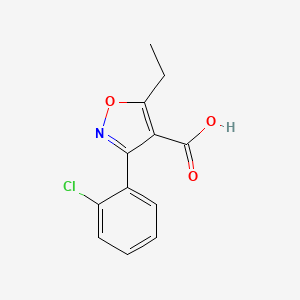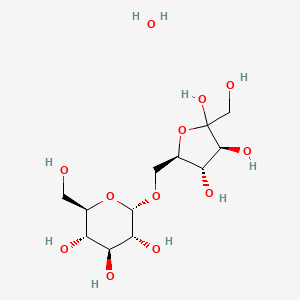
Isomaltulose
Vue d'ensemble
Description
Isomaltulose is a fully digestible, slow-release carbohydrate. It offers a slower, lower, and sustained rise in blood glucose . It is widely used as a functional sweetener with promising properties, including slower digestion, lower glycemic index, prolonged energy release, lower insulin reaction, and less cariogenicity .
Synthesis Analysis
Isomaltulose is synthesized from beet molasses by Immobilized Sucrose Isomerase (SIase). The most efficient biocatalyst for isomaltulose synthesis is from sulfuric acid (H2SO4) pretreated beet molasses followed by centrifugation for the removal of insoluble matters and reducing viscosity . Another study showed that a recombinant Corynebacterium glutamicum strain was used for the biosynthesis of high-purity isomaltulose from sugar industrial waste molasses .Molecular Structure Analysis
Isomaltulose has a molecular formula of C12H22O11. Its average mass is 342.297 Da and its monoisotopic mass is 342.116211 Da . The structural basis of Erwinia rhapontici Isomaltulose Synthase has been studied .Chemical Reactions Analysis
The reaction mechanism of isomaltulose production involves the intramolecular rearrangement of sucrose, producing two different isomerization products: isomaltulose and trehalulose . A rapid HPLC method has been developed for the separation of isomaltulose from other common edible carbohydrates such as sucrose, glucose, and maltodextrins .Physical And Chemical Properties Analysis
Isomaltulose is a reducing disaccharide occurring naturally in honey and sugarcane juice in very small quantities. It is a structural isomer of sucrose and has a similar taste and appearance to sucrose .Applications De Recherche Scientifique
Prebiotic Activity and Gut Microbiota Modulation
Isomaltulose demonstrates prebiotic activity, beneficially modulating gut microbiota in rats. It stimulates the growth of probiotics and increases the production of short-chain fatty acids (SCFAs) and secondary bile acids. This has been observed through increased abundances of beneficial microbiota and decreased levels of pathogens in rats consuming isomaltulose (Yang et al., 2021).
Metabolic Effects During Exercise
Isomaltulose has distinct metabolic effects during exercise compared to sucrose. It is slowly digested, resulting in slower availability for absorption, lower exogenous carbohydrate oxidation rates, and a more modest rise in blood glucose and insulin levels. This leads to higher fat oxidation during exercise, suggesting potential applications in sports nutrition (Achten et al., 2007).
Glycemic Response and Antioxidant Capacity
When combined with green tea, isomaltulose can enhance reductions in postprandial glucose and insulin concentrations while demonstrating less alteration of plasma antioxidant capacity. This indicates potential applications in dietary management and the development of functional foods (Suraphad et al., 2017).
Prebiotic Properties and Health Benefits
Isomaltulose is gaining interest as an alternative sweetener due to its low glycaemic index and potential health benefits. It has been implicated in the prevention and management of chronic diseases, highlighting its prebiotic properties and applications in health, cognition, and nutrition enhancement (Shyam et al., 2018).
Quantification in Food Products
Developments in quantitative analysis of isomaltulose in food products, using techniques like heteronuclear single quantum coherence NMR, are crucial for its application in sports nutrition and diabetic-friendly products. Faster quantitative approaches are necessary for effective utilization in the food industry (Fels et al., 2022).
Metabolization in Plant Cells
Isomaltulose is actively metabolized in plant cells, challenging the notion of its non-metabolization in physiological studies. This insight is crucial for its use in plant biotechnology and enhancing sugar yields through genetic engineering (Wu & Birch, 2011).
Glycemic and Insulinemic Response
Studies indicate that isomaltulose causes an attenuated glycemic and insulinemic response compared to sucrose. This finding is particularly relevant for individuals with type 2 diabetes, impaired glucose tolerance, or hypertension (Xie et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Recent advancements in immobilized cells/enzymes for isomaltulose production involve refining traditional approaches and innovating in materials and methods. Innovations in immobilized enzyme methods include cross-linked enzyme aggregates, nanoflowers, inclusion bodies, and directed affinity immobilization . This process has the potential to be effective and promising for industrial production and application of isomaltulose as a functional sweetener for sucrose substitute .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKUCJJNNDINKX-HGLHLWFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206746 | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palatinose monohydrate | |
CAS RN |
58024-13-8 | |
| Record name | Isomaltulose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltulose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



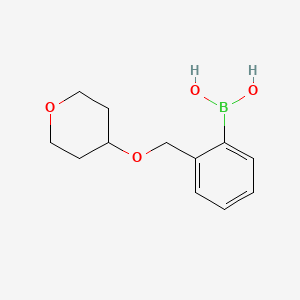

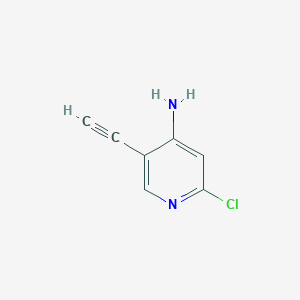
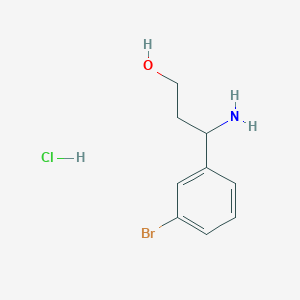
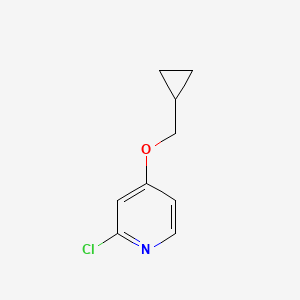
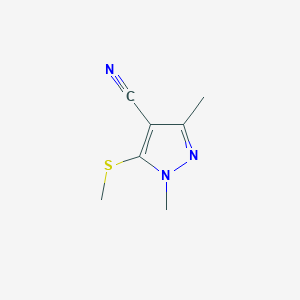




![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)


